molecular formula C13H20N2O4S B7687189 N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B7687189
M. Wt: 300.38 g/mol
InChI Key: MDFTZOLFWWJOSM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a hydroxyethyl group attached to an acetamide moiety, which is further linked to a sulfonylamino group with a 2,4,6-trimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 2,4,6-trimethylbenzenesulfonyl chloride is reacted with 2-aminoethanol to form the corresponding sulfonamide. Subsequently, the sulfonamide is acylated with acetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed:

  • Oxidation: Hydroxyethyl derivatives such as hydroxyethylamine and hydroxyethylamide.

  • Reduction: Sulfides and other reduced derivatives of the sulfonyl group.

  • Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the sulfonylamino group may engage in electrostatic interactions. The exact mechanism depends on the biological context and the specific pathway involved.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)ethylenediamine

  • N-(2-Hydroxyethyl)acrylamide

  • N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)

Uniqueness: N-(2-Hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of both hydroxyethyl and sulfonylamino groups make it distinct from other compounds in its class.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-9-6-10(2)13(11(3)7-9)20(18,19)15-8-12(17)14-4-5-16/h6-7,15-16H,4-5,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFTZOLFWWJOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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